Cas no 1354487-62-9 (Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride)

Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride is a chiral pyrrolidine derivative featuring a stereospecific bromophenoxy substitution. Its well-defined (2S,4S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical research. The bromophenoxy group enhances reactivity in cross-coupling reactions, while the ester functionality allows further derivatization. The hydrochloride salt improves stability and solubility for handling in synthetic applications. This compound is particularly useful as an intermediate in the development of bioactive molecules, including potential therapeutics targeting CNS disorders. Its rigid pyrrolidine scaffold contributes to conformational control in drug design.
Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride structure
1354487-62-9 structure
Product Name:Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride
CAS No:1354487-62-9
MF:C12H15BrClNO3
MW:336.609401941299
CID:4696171
Update Time:2025-10-29

Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Methyl (2S,4R)-4-(2-bromophenoxy)pyrrolidine-2-carboxylate;hydrochloride
    • Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride
    • Inchi: 1S/C12H14BrNO3.ClH/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13;/h2-5,8,10,14H,6-7H2,1H3;1H/t8-,10+;/m1./s1
    • InChI Key: AQBJXGKPBFBLGJ-SCYNACPDSA-N
    • SMILES: BrC1C=CC=CC=1O[C@H]1CN[C@H](C(=O)OC)C1.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 275
  • Topological Polar Surface Area: 47.6

Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M040345-125mg
Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride
1354487-62-9
125mg
$ 230.00 2022-06-04
TRC
M040345-250mg
Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride
1354487-62-9
250mg
$ 375.00 2022-06-04

Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride Related Literature

Additional information on Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride

Comprehensive Overview of Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride (CAS No. 1354487-62-9)

Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride (CAS No. 1354487-62-9) is a chiral pyrrolidine derivative with significant applications in pharmaceutical research and organic synthesis. This compound, characterized by its stereospecific (2S,4S) configuration and bromophenoxy moiety, is widely utilized as a key intermediate in the development of bioactive molecules. Its unique structural features, including the ester and hydrochloride salt forms, enhance its solubility and stability, making it a valuable candidate for drug discovery programs.

The growing interest in chiral building blocks and pyrrolidine derivatives has positioned this compound as a focus in modern medicinal chemistry. Researchers frequently search for terms like "synthesis of (2S,4S) pyrrolidine derivatives" or "applications of bromophenoxy compounds," reflecting its relevance in asymmetric synthesis and targeted drug design. Its CAS No. 1354487-62-9 is often queried in databases for purity verification and procurement details, underscoring its industrial importance.

In the context of green chemistry trends, the compound's efficient synthetic routes and minimal environmental impact are frequently discussed. Questions such as "how to optimize the yield of Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride" or "scalable methods for chiral pyrrolidine synthesis" highlight practical challenges addressed by recent advancements. The hydrochloride salt form further improves handling and storage, aligning with industry demands for safer reagents.

From a pharmacological perspective, the 2-bromophenoxy group in this compound is studied for its potential role in modulating enzyme interactions, particularly in CNS-targeted therapies. Searches like "pyrrolidinecarboxylates in neurology" or "bromophenoxy derivatives as kinase inhibitors" demonstrate its interdisciplinary appeal. Analytical techniques such as HPLC and NMR are critical for characterizing its high enantiomeric purity, a topic of frequent technical inquiries.

The compound's compatibility with cross-coupling reactions and catalyzed transformations also makes it a staple in academic and industrial labs. Discussions on "functionalization of pyrrolidine cores" or "role of halogenated intermediates in drug development" often reference its versatility. As regulatory standards evolve, documentation of its CAS No. 1354487-62-9 ensures compliance in global supply chains.

In summary, Methyl (2S,4S)-4-(2-Bromophenoxy)-2-pyrrolidinecarboxylate Hydrochloride exemplifies the convergence of synthetic utility and biomedical potential. Its prominence in literature and search trends reflects sustained demand for high-quality chiral intermediates, driving innovation in both methodology and application.

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